molecular formula C36H52F3NO5 B585312 Etofenamate Stearate CAS No. 81427-97-6

Etofenamate Stearate

Cat. No.: B585312
CAS No.: 81427-97-6
M. Wt: 635.809
InChI Key: BBIJEJHQSZSUJM-UHFFFAOYSA-N
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Description

Etofenamate Stearate is a chemical compound derived from etofenamate, a non-steroidal anti-inflammatory drug (NSAID). Etofenamate is primarily used to treat muscle and joint pain due to its anti-inflammatory and analgesic properties. This compound is an ester derivative of etofenamate, which enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etofenamate Stearate involves the esterification of etofenamate with stearic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification steps are also scaled up, employing techniques such as large-scale recrystallization and industrial chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Etofenamate Stearate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form etofenamate and stearic acid.

    Oxidation: Under oxidative conditions, the aromatic ring of etofenamate can undergo oxidation to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups in this compound to alcohols.

    Substitution: The aromatic ring of etofenamate can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: Etofenamate and stearic acid.

    Oxidation: Quinone derivatives of etofenamate.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Nitrated or halogenated derivatives of etofenamate.

Scientific Research Applications

Etofenamate Stearate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification reactions and the behavior of ester derivatives in various chemical environments.

    Biology: Investigated for its potential effects on cellular processes and its interactions with biological membranes.

    Medicine: Explored for its anti-inflammatory and analgesic properties, particularly in topical formulations for the treatment of musculoskeletal disorders.

    Industry: Utilized in the formulation of pharmaceutical products, including creams, gels, and lotions, due to its enhanced solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: Another NSAID used for its anti-inflammatory and analgesic properties.

    Diclofenac: A widely used NSAID with similar applications in pain and inflammation management.

    Ketoprofen: An NSAID known for its effectiveness in treating musculoskeletal pain.

    Ketorolac: An NSAID used for short-term management of moderate to severe pain.

Uniqueness of Etofenamate Stearate

This compound is unique due to its enhanced solubility and stability compared to its parent compound, etofenamate. This makes it particularly suitable for topical formulations, providing localized relief with minimal systemic exposure. Additionally, its ester derivative form allows for better skin penetration and concentration in inflamed tissues, enhancing its therapeutic efficacy .

Properties

IUPAC Name

2-(2-octadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-34(41)44-27-25-43-26-28-45-35(42)32-22-17-18-23-33(32)40-31-21-19-20-30(29-31)36(37,38)39/h17-23,29,40H,2-16,24-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJEJHQSZSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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